2-Hydroxyisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxyisonicotinic acid involves intricate chemical processes. For example, general procedures have been described for the synthesis of polyenoic fatty acids and hydroxypolyenoic acids, highlighting the complexity and versatility of synthetic organic chemistry in creating structurally related compounds (Stoffel & Pruss, 1967). Furthermore, research has advanced towards creating organotin(IV) complexes with hydroxyaryl alkylidene amino acetic acids, showcasing the broad spectrum of synthetic methodologies applicable to this domain (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyisonicotinic acid and its derivatives reveals intricate details about its configuration and reactivity. Studies on its solid-state identity confirm the presence of polymorphs and provide insights into its tautomeric forms and hydrogen bonding preferences, crucial for understanding its chemical behavior (Long et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxyisonicotinic acid are diverse, demonstrating its reactivity and functional versatility. For instance, the hydroxylation of nicotinic acid to 2,6-dihydroxynicotinic acid involves the incorporation of oxygen atoms from water, highlighting the enzymatic processes and oxygen sources in such hydroxylation reactions (Hirschberg & Ensign, 1971).
Physical Properties Analysis
The physical properties of 2-Hydroxyisonicotinic acid, such as its polymorphism and thermal behavior, are essential for understanding its stability and application potential. The identification of different polymorphs and their transformation behaviors under heat offers valuable information for the material science field and for designing compounds with desired physical characteristics (Long et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties of 2-Hydroxyisonicotinic acid involves examining its reactivity, such as the hydroxylation processes and its role in forming complex structures with other molecules. These characteristics are crucial for leveraging 2-Hydroxyisonicotinic acid in synthetic chemistry and for potential applications in various fields (Hirschberg & Ensign, 1971).
Scientific Research Applications
Neuro-Oncology : 2-Hydroxyoleic acid shows promise as a safe and effective treatment for pediatric patients with advanced central nervous system tumors, building on positive results in adult neuro-oncology patients (Hanson, 2020).
Chemical Reactions : Iodination of 3-hydroxyisonicotinic acid leads to the formation of 2-iodo derivative or 2,4,6-triiodo-3-hydroxypyridine (Stolyarova, Smirnov, & Dyumaev, 1978).
Microbiology : The 2-hydroxyisonicotinate dehydrogenase from Mycobacterium sp. INA1, a molybdo-iron/sulfur flavoprotein, plays a role in isonicotinate degradation (Schräder, Hillebrand, & Andreesen, 1998).
Algal Research : 2-Hydroxy acids are found in microalgae, aiding in algal species classification and providing a natural source of these acids in the environment (Matsumoto, Shioya, & Nagashima, 1984).
Organic Synthesis : Enzymatic methods have progressed in preparing enantiomerically pure 2-hydroxy carboxylic acids, facilitating their use as building blocks and chiral resolving agents in organic synthesis (Chen, Wu, & Zhu, 2015).
Cancer Research : 2-Hydroxyglutarate significantly influences tumorigenesis, immune cell fate decisions, and hypoxia, with potential implications for future research and clinical treatment (Du & Hu, 2021).
Antimicrobial Research : 2-Hydroxydiphenyl ethers effectively inhibit fatty acid synthesis, which may select for resistant bacteria, challenging the view that they directly disrupt membranes (Heath et al., 1998).
Membrane Biology : 2OHFAs may disrupt cholesterol-sphingolipid interactions, potentially benefiting in cancer, inflammation, and neurodegenerative disorders (Khmelinskaia et al., 2014).
Material Science : 2-Hydroxynicotinic acid exists in four polymorphs, with different energetic favorability and thermal behaviors influenced by acidic additives (Long et al., 2015).
Analytical Chemistry : Capillary zone electrophoresis can effectively resolve enantiomers of racemic 2-hydroxy acids using specific cyclodextrins in a certain pH range (Nardi, Eliseev, Boček, & Fanali, 1993).
Safety And Hazards
2-Hydroxyisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-oxo-1H-pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCJLRTXPHUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944942 | |
Record name | 2-Hydroxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyisonicotinic acid | |
CAS RN |
22282-72-0 | |
Record name | 22282-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyisonicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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